molecular formula C27H30N4O4 B1680787 Saterinone CAS No. 102669-89-6

Saterinone

Número de catálogo B1680787
Número CAS: 102669-89-6
Peso molecular: 474.6 g/mol
Clave InChI: KLEKLDFUYOZELG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Saterinone is a dual-action drug that combines both alpha-1 blocking vasodilatory property and phosphodiesterase III (PDE III) inhibition-mediated inotropism . PDE III inhibitors are well established in the acute intravenous treatment of patients with decompensated chronic congestive heart failure .


Molecular Structure Analysis

Saterinone has a complex molecular structure with a molecular formula of C27H30N4O4 . It includes a pyridine ring, an amide group, and an ether linkage . The exact mass is 474.23 and the molecular weight is 474.560 .

Aplicaciones Científicas De Investigación

Summary of the Application

Saterinone is a cardiotonic agent . It has been studied for its effects on phosphodiesterase isoenzymes from ventricular tissue of failing human hearts and porcine hearts . The phosphodiesterase inhibitory effects of Saterinone were investigated in comparison with the inhibitory properties of its enantiomers R (+)- and S (−)-saterinone .

Methods of Application or Experimental Procedures

The phosphodiesterase isoenzymes from ventricular tissue of failing human hearts and porcine hearts were separated by DEAE-sepharose anion exchange chromatography . Four different phosphodiesterase isoenzymes were isolated from failing human myocardium and designated phosphodiesterase I–IV . Three phosphodiesterase isoenzymes could be separated from ventricular tissue of porcine hearts .

Results or Outcomes

In failing human hearts, racemic saterinone was a potent inhibitor of phosphodiesterase III (IC 50 0.02 μmol/l) and IV (IC 50 0.03 μmol/l) as compared to the inhibition of phosphodiesterase I (IC 50 37.3 μmol/l) and II (IC 50 51.4 μmol/l) . In comparison with the racemate, R (+)- and S (−)-saterinone showed only slight differences in their phosphodiesterase inhibitory effects . R (+)-saterinone inhibited phosphodiesterase III slightly but significantly more potently and selectively than did S (−)-saterinone . Compared to the inhibition of phosphodiesterase I and II both enantiomers were similarly potent and selective inhibitors of phosphodiesterase III and IV . Similar results were obtained in porcine hearts .

Safety And Hazards

While specific safety data for Saterinone is not available, it’s important to note that all drugs have potential side effects and risks. These can range from minor side effects like skin irritation to more serious effects like organ damage .

Propiedades

IUPAC Name

5-[4-[2-hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]-6-methyl-2-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O4/c1-19-24(15-21(16-28)27(33)29-19)20-7-9-23(10-8-20)35-18-22(32)17-30-11-13-31(14-12-30)25-5-3-4-6-26(25)34-2/h3-10,15,22,32H,11-14,17-18H2,1-2H3,(H,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLEKLDFUYOZELG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1)C#N)C2=CC=C(C=C2)OCC(CN3CCN(CC3)C4=CC=CC=C4OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30883106
Record name Saterinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30883106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Saterinone

CAS RN

102669-89-6
Record name Saterinone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102669896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Saterinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30883106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SATERINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4P85FO7GS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

9.0 g of 1-[4-(4-dimethylamino-3-buten-2-on-3-yl)-phenoxy]-3-[4-(2-methoxyphenyl)-piperazin-1-yl]-propan2-ol are heated under reflux in 100 ml of acetonitrile with 5.66 g of potassium carbonate, 0.67 g of tetrabutylammonium bisulphate and 2.52 g of cyanoacetamide for 36 hours. The solvent is then distilled off in vacuo, the residue is dissolved in 50 ml of water and the solution is neutralised with dilute hydrochloric acid and extracted several times with ethyl acetate. The extracts are dried and concentrated. The residue is purified by column chromatography on silica gel (chloroform:methanol=10:1). 2.2 g of 1-[4-(3-cyano-1,2-dihydro-6-methyl-2-oxo-pyridin-5-yl)-penoxy]-3-[4-(2-methoxyphenyl)-piperazin-1-yl]-propan-2-ol are obtained.
Name
1-[4-(4-dimethylamino-3-buten-2-on-3-yl)-phenoxy]-3-[4-(2-methoxyphenyl)-piperazin-1-yl]-propan2-ol
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
5.66 g
Type
reactant
Reaction Step Two
Quantity
2.52 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Saterinone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Saterinone
Reactant of Route 3
Reactant of Route 3
Saterinone
Reactant of Route 4
Reactant of Route 4
Saterinone
Reactant of Route 5
Reactant of Route 5
Saterinone
Reactant of Route 6
Saterinone

Citations

For This Compound
181
Citations
W Zimmermann, H Scholz, C Schumacher… - Naunyn-Schmiedeberg's …, 1994 - Springer
… )-saterinone inhibited phosphodiesterase III slightly but significantly more potently and selectively than did S(-)-saterinone. … saterinone and its enantiomers R(+)- and S(-)-saterinone are …
Number of citations: 12 link.springer.com
M Rudolph, D Volk, G Schmiedel - Journal of Chromatography A, 1990 - Elsevier
… The enantiomers of saterinone and an internal standard, 1-[(4-… However, the S-(−) enantiomers of saterinone and the internal … of 90, 150 and 180 mg of saterinone to twelve subjects. …
Number of citations: 6 www.sciencedirect.com
H von der Leyen, U Mende, W Meyer… - Naunyn-Schmiedeberg's …, 1991 - Springer
The present study was performed to compare the effects of the new positive inotropic phosphodiesterase III inhibitors pimobendan, adibendan, and saterinone on the isometric force of …
Number of citations: 52 link.springer.com
BM Szabo, DJ Van Veldhuisen… - Journal of …, 1997 - journals.lww.com
In this study, the hemodynamic and neurohumoral/autonomic effects of intravenous saterinone (a selective phosphodiesterase type III inhibitor, with additional α 1-blocking properties) …
Number of citations: 3 journals.lww.com
AG Kieback, H Iven, K Stolzenburg… - Journal of …, 1998 - journals.lww.com
… (PDE) III inhibitor saterinone were compared with dobutamine … At the peak of its dose-response curve, saterinone induced … In contrast to dobutamine, both nitroprusside and saterinone …
Number of citations: 23 journals.lww.com
D Brunkhorst, H von der Leyen, W Meyer… - Arzneimittel …, 1988 - europepmc.org
… saterinone. This study provides functional evidence that the positive inotropic effect of saterinone … In order to elucidate a possible mechanism of action of saterinone its effects on cardiac …
Number of citations: 22 europepmc.org
M Rudolph, G Schmiedel - Journal of pharmaceutical and biomedical …, 1992 - Elsevier
… metabolites of saterinone, the sulphate and glucuronide. Ring hydroxylated saterinone and three … The metabolic pathway of saterinone in dogs was elucidated and compared with other …
Number of citations: 2 www.sciencedirect.com
AG Kieback, G Baumann - Cardiovascular drug reviews, 1999 - Wiley Online Library
… of saterinone (3 × 10−5 mol/L) without decreasing the force of contraction below control values. Saterinone … The saterinone-induced increase in the rate of contractions of spontaneously …
Number of citations: 6 onlinelibrary.wiley.com
BI Armah, E Hofferber, P Jacobitz - Arzneimittel-forschung, 1988 - europepmc.org
… Saterinone caused a direct inotropic effect in pithed guinea … saterinone competitively antagonized the pressor effects of phenylephrine at inotropic doses. In conscious rabbits saterinone …
Number of citations: 9 europepmc.org
BI Armah, E Hofferber, W Stenzel - Arzneimittel-forschung, 1988 - europepmc.org
… Saterinone was a potent inhibitor of human platelet aggregation induced by adenosine … , saterinone was about 40-fold more effective than acetylsalicylic acid. In conclusion, saterinone …
Number of citations: 8 europepmc.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.